Estrogen Receptor Alpha (ERα) Degradation Potency: Picomolar Activity in MCF7 Cells
In human MCF7 breast cancer cells, 4-(1-Methyl-5-imidazolyl)phenol induces ERα degradation with an IC50 of 0.300 nM (300 pM) [1]. This picomolar potency distinguishes it from many aryl-imidazole analogs lacking the para-phenol motif, which typically exhibit micromolar ERα binding affinities [2].
| Evidence Dimension | Induction of ERα degradation (potency) |
|---|---|
| Target Compound Data | IC50 = 0.300 nM |
| Comparator Or Baseline | Class baseline: unsubstituted 1H-imidazole and simple aryl-imidazoles (micromolar range) |
| Quantified Difference | >1,000-fold improvement over typical class baseline |
| Conditions | MCF7 cells in phenol red-free RPMI medium with 5% charcoal dextran-treated FBS, 4 hr incubation |
Why This Matters
For projects developing selective estrogen receptor degraders (SERDs) for endocrine-resistant breast cancer, this compound provides a picomolar-potency starting scaffold, whereas generic imidazole analogs would require extensive synthetic optimization to achieve comparable activity.
- [1] BindingDB. BDBM50368870 (CHEMBL4161695) Affinity Data: IC50 = 0.300 nM for ERalpha degradation in MCF7 cells. View Source
- [2] Wiglenda T, Gust R. Structure–Activity Relationship Study To Understand the Estrogen Receptor-Dependent Gene Activation of Aryl- and Alkyl-Substituted 1H-Imidazoles. Journal of Medicinal Chemistry. 2023. View Source
